molecular formula C10H13BrClNO B2431061 (1s,3s)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride CAS No. 2094031-82-8

(1s,3s)-3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride

Cat. No. B2431061
CAS RN: 2094031-82-8
M. Wt: 278.57
InChI Key: RJZKMQGPWMGTSS-JMVWIVNTSA-N
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Description

“(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 916814-02-3 . It has a molecular weight of 227.1 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(1s,3s)-3-(4-bromophenyl)cyclobutan-1-ol” and its InChI code is "1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2/t8-,10+" .

It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Tertiary Amino Alcohols : A study by Isakhanyan, Gevorgyan, and Panosyan (2008) demonstrated the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl, via reactions with Grignard compounds (Isakhanyan, Gevorgyan, & Panosyan, 2008).

  • Potential Boron Neutron Capture Therapy (BNCT) Agents : Srivastava, Singhaus, and Kabalka (1997) synthesized an unnatural amino acid as a potential BNCT agent. This included a synthesis pathway involving 4-bromobutene and a 2 + 2 cycloaddition using dichloroketene (Srivastava, Singhaus, & Kabalka, 1997).

  • Carbon-Carbon Bond Cleavage/Formation : Matsuda, Shigeno, and Murakami (2008) discussed the palladium-catalyzed reaction involving 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, producing 4-arylmethyl-3,4-dihydrocoumarins (Matsuda, Shigeno, & Murakami, 2008).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Fluorine-18 Labeled Amino Acid for PET : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (Shoup & Goodman, 1999).

  • Antagonist of Baclofen : Chiefari, Galanopoulos, Janowski, Kerr, and Prager (1987) synthesized Phosphonobaclofen, an antagonist of baclofen, from ethyl 3-(4-chloropheny1)but-2-enoate (Chiefari et al., 1987).

  • Isolation from Atelia Herbert-Smithii Pittier : Austin, Baird, Chow, Fellows, Fleet, Nash, Peach, Pryce, and Stirton (1987) isolated cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid from Atelia herbert-smithii Pittier and determined its structure (Austin et al., 1987).

Material Science and Advanced Applications

  • Cation Radical Polymerization : Bauld, Aplin, Yueh, Sarker, and Bellville (1996) discussed the cation radical polymerization mechanism, where certain monomers are converted to cyclobutane polymers (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

  • Synthesis of Phosphonobaclofen, an Antagonist of Baclofen : Research by Chiefari et al. (1987) also contributed to the development of Phosphonobaclofen, a specific antagonist of baclofen, for pharmacological evaluation (Chiefari et al., 1987).

  • Development of Cyclobutane-Containing Scaffolds : Illa, Serrà, Ardiaca, Herrero, Closa, and Ortuño (2019) reported efficient synthetic methodologies for the preparation of products including cyclobutane rings, which could be used in various fields including biomedical applications (Illa et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-3-(4-bromophenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9,13H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZKMQGPWMGTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Br)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride

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